N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide

Catalog No.
S2802679
CAS No.
2034304-83-9
M.F
C22H27NO2
M. Wt
337.463
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-c...

CAS Number

2034304-83-9

Product Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide

Molecular Formula

C22H27NO2

Molecular Weight

337.463

InChI

InChI=1S/C22H27NO2/c1-14(6-19-10-18-4-2-3-5-20(18)25-19)23-21(24)22-11-15-7-16(12-22)9-17(8-15)13-22/h2-5,10,14-17H,6-9,11-13H2,1H3,(H,23,24)

InChI Key

GNPYZBQWXIAKNA-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C34CC5CC(C3)CC(C5)C4

Solubility

not available
(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide is a derivative of the adamantane molecule, which has been extensively studied for its potential applications in research and industry. This molecule has been synthesized and characterized for various properties, including physical, chemical, and biological aspects. In this paper, we will focus on the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide is a member of the adamantane family of molecules. It is a derivative of the adamantane molecule, which has a unique cage structure consisting of four six-membered carbon rings and one five-membered carbon ring. This molecule has been extensively studied for its potential applications in research and industry, including in the fields of drug discovery, materials science, and catalysis.
(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide has a molecular weight of 373.510 g/mol and a molecular formula of C24H30N2O2. This molecule has a melting point of 225-227°C and a boiling point of 629.5°C at 760 mmHg. It is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform. This molecule has a high chemical stability and can withstand various chemical reactions, including oxidation and reduction reactions.
(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide can be synthesized using various methods, including the reaction of adamantane-1-carboxylic acid with 1-(benzofuran-2-yl)propan-2-amine in the presence of various solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF). This reaction can be facilitated by various catalysts such as hydrogen chloride (HCl) or triethylamine (TEA). After synthesis, the molecule can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide can be analyzed using various methods such as NMR spectroscopy, IR spectroscopy, and HPLC. These techniques can provide information on the structure, purity, and concentration of the molecule.
(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide has shown potential biological properties, including anti-inflammatory and anti-tumor activities. Studies have shown that this molecule can inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. This molecule has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Studies have shown that (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide has low toxicity in scientific experiments. However, caution should be taken when handling this molecule as it can be harmful if ingested or inhaled.
(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide has potential applications in various scientific experiments, including drug discovery, materials science, and catalysis. This molecule can be used as a building block for the synthesis of various drugs and materials, including polymer materials, liquid crystals, and nanoparticles.
Research on (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide is ongoing, with several studies focusing on its potential applications in drug discovery, materials science, and catalysis. Studies have shown promising results in the development of new drugs and materials using this molecule as a building block.
(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide has potential implications in various fields of research and industry, including drug discovery, materials science, and catalysis. This molecule can be used to develop new drugs and materials with improved properties, including higher potency, selectivity, and stability.
One limitation of (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide is its high cost of synthesis. Future research should focus on developing more cost-effective methods for synthesizing this molecule. Other future directions include studying the potential applications of (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide in other fields such as energy storage and conversion and environmental remediation.

XLogP3

4.9

Dates

Modify: 2023-08-17

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